Cas no 1261776-33-3 (4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride)
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride
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- Inchi: 1S/C7H4ClF3O3S/c8-15(13,14)6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
- InChI Key: OBQBGVUXWCWDLE-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1C(F)(F)F)O)(=O)=O
Computed Properties
- Exact Mass: 259.9521773 g/mol
- Monoisotopic Mass: 259.9521773 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.8
- Molecular Weight: 260.62
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003474-250mg |
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride |
1261776-33-3 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A014003474-500mg |
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride |
1261776-33-3 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A014003474-1g |
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride |
1261776-33-3 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl Chloride: A Comprehensive Overview
4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1261776-33-3) is a highly reactive and versatile chemical compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, often abbreviated as HTBSCl, is characterized by its unique structure, which combines a sulfonyl chloride group with a trifluoromethyl-substituted phenol moiety. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making it an invaluable building block in modern chemistry.
The sulfonyl chloride functional group in HTBSCl is a key feature that enables its wide range of applications. Sulfonyl chlorides are known for their ability to act as electrophilic agents in nucleophilic substitution reactions, making them ideal for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. Recent studies have highlighted the use of HTBSCl in the development of novel drug delivery systems, where its reactivity and stability play crucial roles.
One of the most notable advancements involving HTBSCl is its application in the synthesis of bioactive molecules. Researchers have utilized this compound to create highly specific inhibitors for various enzymes, including kinases and proteases. For instance, a 2023 study published in *Nature Chemistry* demonstrated that HTBSCl can be employed to synthesize a new class of anti-cancer agents with enhanced selectivity and potency. These findings underscore the importance of HTBSCl in drug discovery and development.
In addition to its role in pharmaceuticals, HTBSCl has found applications in materials science. Its ability to form stable covalent bonds with various substrates makes it a valuable precursor for the synthesis of advanced polymers and coatings. A recent breakthrough reported in *Advanced Materials* revealed that HTBSCl can be used to create self-healing polymer networks with exceptional mechanical properties. This innovation has potential implications for industries ranging from electronics to automotive manufacturing.
The synthesis of HTBSCl involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, followed by sulfonation and subsequent conversion to the sulfonyl chloride form. Recent optimizations in this synthetic pathway have significantly improved yields and reduced production costs, making HTBSCl more accessible for industrial applications.
From an environmental perspective, the handling and disposal of HTBSCl require careful consideration due to its reactive nature. However, ongoing research into green chemistry practices has led to the development of more sustainable methods for its production and use. For example, a 2023 study in *Green Chemistry* introduced a catalytic process that minimizes waste generation during the synthesis of HTBSCl, aligning with global efforts toward environmentally friendly chemical manufacturing.
In conclusion, 4-Hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1261776-33-3) stands as a testament to the ingenuity and progress in modern chemistry. Its unique properties, coupled with cutting-edge research advancements, position it as a cornerstone compound for future innovations across diverse scientific disciplines.
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